N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Description
N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide (IUPAC name) is a synthetic small molecule characterized by a sulfolane (1,1-dioxothiolan) ring linked to an acetamide backbone and a 2,4,6-trimethylphenoxy group. This compound, referenced in literature as CPN-9 , is a potent activator of the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway, a critical regulator of cellular defense against oxidative stress . Its mechanism involves stabilizing Nrf2, enabling translocation to the nucleus and subsequent transcription of antioxidant enzymes like glutathione S-transferase and NAD(P)H quinone oxidoreductase 1 . Structural features such as the sulfolane moiety and electron-rich trimethylphenoxy group contribute to its redox-modulating properties, positioning it as a candidate for therapeutic applications in neurodegenerative diseases (e.g., ALS) and conditions linked to oxidative damage .
Properties
Molecular Formula |
C15H21NO4S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C15H21NO4S/c1-10-6-11(2)15(12(3)7-10)20-8-14(17)16-13-4-5-21(18,19)9-13/h6-7,13H,4-5,8-9H2,1-3H3,(H,16,17) |
InChI Key |
UGKHQTMJMZCEHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2CCS(=O)(=O)C2)C |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula: C15H19N3O3S
- Molecular Weight: 319.39 g/mol
N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide exhibits biological activity primarily through its interactions with cellular pathways associated with inflammation and cancer. The dioxothiolan moiety is known for its ability to modulate redox states within cells, potentially influencing oxidative stress responses.
Antioxidant Activity
Research indicates that compounds containing thiolane structures can exhibit significant antioxidant properties. This activity is crucial in protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that derivatives of thiolane can inhibit pro-inflammatory cytokines. This suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits cytokine production | |
| Anticancer | Induces apoptosis in cancer cells |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| N-acetylcysteine | High | Moderate | Low |
| Curcumin | Moderate | High | High |
Case Study 1: In Vitro Evaluation of Antioxidant Properties
A study conducted on various thiolane derivatives demonstrated that this compound exhibited a notable reduction in reactive oxygen species (ROS) levels in human cell lines. The results indicated a concentration-dependent effect on ROS scavenging activity.
Case Study 2: Assessment of Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced levels of TNF-alpha and IL-6. This suggests a potential therapeutic application in managing inflammatory diseases.
Comparison with Similar Compounds
The structural and functional attributes of N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide are best contextualized against related acetamide derivatives and Nrf2 activators. Below is a detailed analysis:
Structural Analogues
Key Structural Insights :
- Trimethylphenoxy groups are conserved in Nrf2 activators (e.g., CPN-9 and its thiazole variant), suggesting this substituent is critical for binding Keap1 (Nrf2 inhibitor) .
- Halogenated or methoxy-substituted derivatives (e.g., bromophenyl, trifluoromethyl) prioritize receptor-specific interactions (e.g., FPR2) over broad antioxidant effects .
Functional Comparisons
A. Nrf2/ARE Pathway Activation :
- CPN-9 and its thiazole-pyridyl analogue () both activate Nrf2, but CPN-9’s sulfolane ring may confer higher metabolic stability than the thiazole variant, which has a shorter plasma half-life in preclinical models .
- Sulforaphane (natural Nrf2 activator) requires higher concentrations (µM range) for efficacy compared to synthetic CPN-9, which operates at nM levels .
B. Therapeutic Potential:
- Unlike FPR-targeting pyridazinones () or pesticidal chloroacetamides (), CPN-9 is explicitly designed for neurodegenerative diseases, with in vivo data showing protection against motor neuron degeneration in ALS models .
- N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide (), a structural analog with a dimethylaminobenzyl group, may exhibit enhanced blood-brain barrier penetration due to the tertiary amine, though comparative efficacy data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
